LM-4108

COX-2 selectivity NSAID derivatization structure-activity relationship

LM-4108 (N-(2-Phenylethyl)-indomethacin amide) is an aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It functions as a potent, selective, and orally active inhibitor of cyclooxygenase-2 (COX-2), with an IC50 of 0.06 μM for purified human COX-2.

Molecular Formula C27H25ClN2O3
Molecular Weight 460.9 g/mol
CAS No. 261766-32-9
Cat. No. B014790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLM-4108
CAS261766-32-9
SynonymsN-(2-Phenylethyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide;  1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-acetamide; 
Molecular FormulaC27H25ClN2O3
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
InChIKeyVYDBTNADENXYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

LM-4108 (CAS 261766-32-9): Selective COX-2 Inhibitor for Inflammation and Oncology Research


LM-4108 (N-(2-Phenylethyl)-indomethacin amide) is an aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It functions as a potent, selective, and orally active inhibitor of cyclooxygenase-2 (COX-2), with an IC50 of 0.06 μM for purified human COX-2 . Unlike the parent compound indomethacin, which non-selectively inhibits both COX-1 and COX-2, LM-4108 exhibits high selectivity for COX-2 over COX-1 (IC50 >66 μM for ovine COX-1), a property achieved through conversion of the carboxylate moiety to a secondary amide [1]. This compound serves as a key research tool for investigating COX-2-dependent pathways in inflammation, cancer, and cardiovascular disease models.

Why LM-4108 Cannot Be Substituted with Indomethacin or Standard Coxibs


Generic substitution of LM-4108 with other COX-2 inhibitors—including its parent indomethacin, celecoxib, or rofecoxib—is scientifically unsupportable due to quantifiable differences in target selectivity, potency, metabolic stability, and metabolite activity. While indomethacin exhibits a COX-2 IC50 of approximately 0.75 μM with negligible COX-2 selectivity (COX-1/COX-2 ratio ~0.07) [1], LM-4108 demonstrates an IC50 of 0.06 μM for human COX-2 with a selectivity ratio exceeding 1,100 [1]. Furthermore, LM-4108 undergoes species-dependent microsomal metabolism (rat t½ = 11 min; human t½ = 21 min; mouse t½ = 51 min) and generates active metabolites that retain COX-2 inhibitory potency and selectivity [2]. These properties create a unique experimental profile that cannot be replicated by structurally or mechanistically related compounds, making LM-4108 indispensable for studies requiring precisely defined COX-2 modulation with minimized COX-1 interference.

Quantitative Differentiation of LM-4108 from Indomethacin and Celecoxib


Head-to-Head Comparison: LM-4108 Exhibits 12.5-Fold Greater COX-2 Potency and >15,000-Fold Higher Selectivity vs. Indomethacin

In a direct head-to-head comparison using the same assay system, LM-4108 (compound 19 in the study) inhibited purified human COX-2 with an IC50 of 0.060 μM, whereas indomethacin exhibited an IC50 of 0.75 μM. The selectivity ratio (COX-1 IC50 / COX-2 IC50) for LM-4108 was >1,100 (ovine COX-1 IC50 >66 μM), compared to a ratio of 0.07 for indomethacin (ovine COX-1 IC50 = 0.050 μM) [1].

COX-2 selectivity NSAID derivatization structure-activity relationship

Cross-Study Comparison: LM-4108 Demonstrates Comparable COX-2 Potency to Celecoxib with Distinct Selectivity Profile

LM-4108 inhibits purified human COX-2 with an IC50 of 0.060 μM [1]. Celecoxib, a widely used reference COX-2 inhibitor, exhibits reported IC50 values ranging from 0.04 μM to 0.89 μM depending on assay conditions [2]. While potency values overlap, LM-4108's selectivity profile (>1,100-fold) [1] differs mechanistically from celecoxib, which displays classic competitive kinetics on COX-1 (Ki = 10-16 μM) and time-dependent inactivation on COX-2 (Kinact = 0.03-0.5 s⁻¹) [3].

COX-2 inhibitor benchmarking celecoxib potency comparison

Species-Dependent Microsomal Stability: LM-4108 Half-Life Varies 4.6-Fold Across Rat, Human, and Mouse Liver Microsomes

LM-4108 exhibits species-dependent metabolic stability in liver microsomes. At a concentration of 10 μM, half-lives for disappearance were 11 min (rat), 21 min (human), and 51 min (mouse) when incubated with 0.15 pmol P450/ml liver microsomes [1]. This 4.6-fold difference between the fastest (rat) and slowest (mouse) metabolizing species highlights the importance of species selection in preclinical PK/PD studies.

metabolic stability liver microsomes species comparison in vitro ADME

Active Metabolites Retain Full COX-2 Inhibitory Potency and Selectivity: 2'-Hydroxy-LM-4108 and 2'-Oxo-LM-4108

LM-4108 undergoes CYP3A4-mediated oxidation on the phenethyl side chain to generate 2'-hydroxy-LM-4108 and 2'-oxo-LM-4108 as major metabolites. Both metabolites were synthesized and found to be equipotent to the parent compound against COX-2 (2'-hydroxy-LM-4108: IC50 = 0.06 μM; 2'-oxo-LM-4108: IC50 = 0.05 μM) while maintaining high COX-2 selectivity (COX-1 IC50 >66 μM for both) [1]. In contrast, the parent NSAID indomethacin undergoes extensive O-demethylation to an inactive metabolite [1].

active metabolites CYP3A4 metabolism COX-2 inhibitor drug metabolism

In Vivo Efficacy in Atherosclerosis: LM-4108 Reduces Aortic Lesion Area by 44–53% in ApoE⁻/⁻ Mice

In female apoE⁻/⁻ mice, treatment with 5 mg/kg LM-4108 (INDO-PA) significantly reduced early to intermediate aortic atherosclerotic lesion formation by 44% in the aortic sinus and 53% in the aorta en face compared to vehicle controls [1]. Notably, LM-4108 reduced platelet thromboxane production by 61% in vivo, indicating partial inhibition of COX-1 despite its high in vitro selectivity for COX-2 [1].

atherosclerosis in vivo efficacy apoE knockout cardiovascular disease

Optimal Research Applications for LM-4108 Based on Quantitative Differentiation


COX-2-Dependent Inflammation Studies Requiring Minimal COX-1 Interference

LM-4108's >1,100-fold selectivity for COX-2 over COX-1 [1] makes it the preferred tool for dissecting COX-2-specific contributions to inflammatory signaling. Unlike indomethacin, which inhibits both isoforms with comparable potency (selectivity ratio 0.07), LM-4108 enables isolation of COX-2-mediated prostaglandin synthesis without confounding gastric or platelet COX-1 effects [1].

Preclinical Pharmacokinetic and Metabolism Studies Requiring Species-Specific Profiling

The 4.6-fold species-dependent variation in microsomal half-life (rat: 11 min, human: 21 min, mouse: 51 min) [2] positions LM-4108 as a valuable probe for comparative metabolism studies across preclinical species. Its CYP3A4-mediated metabolism and generation of active metabolites provide a well-characterized model for investigating interspecies differences in drug clearance and metabolite contribution to efficacy [2].

Cardiovascular Inflammation and Atherosclerosis Research

LM-4108 has demonstrated significant in vivo efficacy in reducing atherosclerotic lesion area by 44–53% in apoE⁻/⁻ mice [3]. This validated activity, coupled with its defined COX-2 selectivity and metabolic profile, supports its use in studies examining the role of COX-2 in vascular inflammation and atherogenesis [3].

Structure-Activity Relationship (SAR) Studies of Indomethacin-Derived COX-2 Inhibitors

As the phenethyl amide derivative of indomethacin, LM-4108 represents a key comparator compound for SAR studies exploring the conversion of carboxylic acid NSAIDs to selective COX-2 inhibitors [1]. Its quantitative potency and selectivity data serve as a benchmark for evaluating novel indomethacin amide and ester analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LM-4108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.